molecular formula C12H8FN3OS B2606447 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 259154-02-4

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2606447
CAS No.: 259154-02-4
M. Wt: 261.27
InChI Key: PPNZOANCKIFFNU-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with metal ions or other active sites in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-methylphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorine atom in 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNZOANCKIFFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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